molecular formula C8H8ClFO B1465170 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene CAS No. 211172-71-3

1-Chloro-4-fluoro-2-methoxy-5-methylbenzene

Cat. No.: B1465170
CAS No.: 211172-71-3
M. Wt: 174.6 g/mol
InChI Key: FIGSTRCRAPBCDV-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoro-2-methoxy-5-methylbenzene (CAS 211172-71-3) is a substituted benzene derivative of high interest in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 8 H 8 ClFO and a molecular weight of 174.60 g/mol, serves as a versatile and valuable building block for the construction of more complex molecules . Its structure, featuring chloro, fluoro, methoxy, and methyl substituents on an aromatic ring, makes it a key intermediate in medicinal chemistry, particularly for the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . As a multifunctional intermediate, it is commonly employed in cross-coupling reactions, nucleophilic substitutions, and as a precursor for further functionalization. Researchers utilize this compound in exploratory synthesis to create novel compound libraries for screening. All products are offered strictly For Research Use Only and are not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

1-chloro-4-fluoro-2-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGSTRCRAPBCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, also known as a derivative of methoxy-substituted aromatic compounds, has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.

This compound is characterized by the following molecular formula and structure:

PropertyDescription
Molecular FormulaC10H10ClF O
Molecular Weight200.64 g/mol
SMILESCOC1=C(C=C(C=C1Cl)F)C

This compound features a chloro group, a fluoro group, and a methoxy group on a methyl-substituted benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains and fungi. One study identified a related compound with an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against Candida glabrata, suggesting potential antifungal properties in structurally similar compounds .

Anticancer Activity

The anticancer potential of this compound has been investigated through structure-based drug discovery approaches. Compounds with similar frameworks have demonstrated inhibitory effects on various cancer cell lines. For example, derivatives were reported to have IC50 values ranging from 0.06 to 0.17 µM against multiple cancer types, indicating their potential as anticancer agents .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The presence of the chloro and methoxy substituents may enhance its binding affinity to enzymes or receptors involved in critical biochemical pathways. This can lead to the modulation of cellular processes such as apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the effects of several methoxy-substituted aromatic compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the nanomolar range. The study utilized flow cytometry to analyze cell cycle changes, revealing that treated cells underwent apoptosis at higher rates compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against common pathogens. The study found that certain derivatives displayed broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the substituent positions could significantly enhance antimicrobial potency, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Key Findings:

  • Electron-withdrawing vs. donating balance : The target compound’s methyl group (position 5) enhances electron density, contrasting with nitro-substituted analogs (e.g., 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene), which exhibit reduced nucleophilicity due to the nitro group .
  • Halogen reactivity : Replacement of iodine (1-Chloro-2-fluoro-5-iodo-4-methylbenzene) with fluorine or methoxy alters susceptibility to nucleophilic aromatic substitution, as iodine’s larger size and polarizability facilitate such reactions .

Physicochemical Properties

  • Solubility : Methoxy and methyl groups improve solubility in organic solvents compared to nitro- or iodo-substituted derivatives. For instance, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene likely has lower solubility due to its nitro group .
  • Stability: Fluorine’s strong C-F bond enhances thermal stability, a trait shared with 5-Chloro-1,3-difluoro-2-methoxybenzene but less pronounced in iodo-containing analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-chloro-4-fluoro-2-methoxy-5-methylbenzene generally involves:

  • Starting from appropriately substituted chlorofluorotoluene or chlorofluorophenol derivatives.
  • Introduction of the methoxy group via nucleophilic substitution using sodium methoxide or potassium tert-butoxide.
  • Control of reaction conditions (temperature, solvent, molar ratios) to achieve regioselectivity and high yield.

Preparation via Nucleophilic Aromatic Substitution on Halogenated Toluene Derivatives

A patent describing the synthesis of related compounds such as 1-chloro-3-methoxy-5-methylbenzene provides insight into similar synthetic approaches that can be adapted for this compound:

  • Starting Material: 1-chloro-3-halogenotoluene (where halogen can be F, Cl, or Br).
  • Reagent: Sodium methoxide (NaOCH3) as the nucleophile.
  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), methanol, N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAc).
  • Reaction Conditions: Heating the mixture to 70–150 °C, preferably 90–110 °C, for 12–15 hours.
  • Workup: Quenching in ice-water, extraction with dichloromethane, washing with brine, drying, and purification by column chromatography or distillation.

Typical Reaction Scheme:

$$
\text{1-chloro-4-fluoro-2-halogenotoluene} + \text{NaOCH}_3 \xrightarrow[\text{heat}]{\text{DMSO}} \text{this compound}
$$

Key Examples from Patent Data:

Example Starting Material (g) Sodium Methoxide (g) Solvent Temp (°C) Time (h) Yield (%) Notes
1 20 (1,3-dichloro-5-methylbenzene) 33.5 (solid) DMSO 95 15 67 Solid NaOMe added in portions
2 20 53.7 (solution in DMSO) DMSO 100 12 92.3 Dropwise addition of NaOMe solution
3 2000 5370 (solid) DMSO 100 15 81 Kilogram scale synthesis
4 20 53.7 (solution in MeOH) Methanol 90 15 42.1 Lower yield with methanol solvent

This method highlights the importance of solvent choice (DMSO preferred) and molar ratio of sodium methoxide to starting material (typically 5–9 equivalents) for optimal yield and scalability.

Alternative Route: From Fluoro-Nitro-Methoxybenzene Derivatives

Another approach involves multi-step synthesis starting from fluoronitrobenzene derivatives, followed by selective substitution and reduction steps:

  • Step A: Preparation of 4-fluoro-2-methoxy-5-nitrobenzene by nucleophilic substitution of 2,4-difluoro-1-nitrobenzene with methanol in the presence of potassium tert-butoxide at low temperature (0–20 °C).
  • Step B: Further functional group transformations such as reduction of nitro groups to amines or acetylation.
  • Step C: Final purification steps to isolate the desired methoxy-substituted fluorochlorotoluene derivative.

This method involves careful temperature control and washing steps to ensure purity and yield (around 73–87% in intermediate steps).

Regioselective Functionalization via Phenol Intermediates

Literature on related benzoxazole derivatives shows that starting from chlorofluorophenol compounds, regioselective nitration and subsequent substitution can be used to install methoxy groups:

  • Mild nitration of 3-chloro-4-fluorophenol yields 5-chloro-4-fluoro-2-nitrophenol.
  • Piperazinylation and reductive cyclization steps follow for further functionalization.
  • Solvent choice (toluene, chlorobenzene) and reaction times are critical for yield optimization (up to 83% in some steps).

Though this route is more complex and tailored for benzoxazole synthesis, it demonstrates the feasibility of regioselective substitution on chlorofluorophenol scaffolds relevant to methoxy substitution.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents & Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Scale Notes
Nucleophilic substitution with NaOMe 1-chloro-3-halogenotoluene Sodium methoxide (5–9 eq), heating DMSO, Methanol, DMF, DMAc 70–150 (opt. 90–110) 12–15 42–92 Gram to kg DMSO preferred, batch addition
Multi-step from difluoronitrobenzene 2,4-difluoro-1-nitrobenzene Potassium tert-butoxide, methanol, nitration Toluene, methanol 0–20 Several hrs ~73–87 Medium Multi-step, requires purification
Regioselective nitration & substitution 3-chloro-4-fluorophenol Mild nitration, piperazinylation, reductive cyclization Toluene, chlorobenzene Reflux (varies) 2–6 Up to 83 Small scale Complex route, for benzoxazole derivatives

Key Research Findings and Notes

  • Solvent Effects: Polar aprotic solvents like DMSO significantly improve nucleophilic substitution efficiency compared to protic solvents like methanol.
  • Molar Ratios: Excess sodium methoxide (5–9 equivalents) drives the reaction to completion.
  • Temperature Control: Moderate heating (90–110 °C) balances reaction rate and selectivity.
  • Scalability: The method using 1-chloro-3-halogenotoluene and sodium methoxide is scalable from gram to kilogram quantities with consistent yields.
  • Purification: Column chromatography or distillation is necessary to isolate pure product due to side reactions and unreacted starting materials.
  • Regioselectivity: Starting from appropriately substituted halogenated toluenes or phenols ensures substitution occurs at the desired position to yield this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : A common approach involves sequential halogenation and methoxylation of a toluene derivative. For example, chlorination and fluorination are performed using reagents like Cl2/FeCl3 or SF4, followed by methoxy group introduction via nucleophilic substitution (e.g., NaOMe in DMSO) .
  • Characterization : Use GC-MS for purity analysis, <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation (e.g., δ ~3.8 ppm for methoxy protons), and FT-IR to verify functional groups (C-O stretch at ~1250 cm<sup>-1</sup>) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize vapor exposure .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with GHS hazard symbols (e.g., "Harmful if inhaled") .
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers assess the compound's solubility and stability under varying conditions?

  • Experimental Design :

  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy to detect saturation points.
  • Stability : Perform accelerated degradation studies (40–60°C, pH 3–9) and monitor via HPLC for decomposition products (e.g., demethylation or halogen loss) .

Q. What are the preliminary steps to evaluate biological activity?

  • Screening :

  • Antimicrobial Assays : Use microdilution methods against E. coli and S. aureus (MIC values).
  • Cytotoxicity : Test on cancer cell lines (e.g., HeLa) via MTT assays, comparing IC50 values to controls .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

  • Optimization Strategies :

  • Directed Metalation : Use directing groups (e.g., -COOMe) to control halogenation positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH) to prevent undesired substitutions .
  • Computational Modeling : Employ DFT calculations to predict electrophilic aromatic substitution preferences .

Q. What methods resolve contradictions in reported reaction yields?

  • Troubleshooting :

  • Parameter Screening : Vary temperature (0°C to reflux), solvent polarity (THF vs. DCM), and catalyst loading (e.g., 5–20 mol% Pd).
  • In Situ Monitoring : Use <sup>19</sup>F NMR to track intermediate formation and identify bottlenecks .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • SAR Workflow :

  • Modifications : Synthesize analogs (e.g., replace -Cl with -Br or -CF3) and compare bioactivity .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., halogen bonding in enzyme inhibition) .

Q. What analytical techniques detect degradation products in long-term stability studies?

  • Advanced Analytics :

  • LC-HRMS : Identify trace impurities (e.g., dehalogenated byproducts) with ppm-level sensitivity.
  • TGA-DSC : Monitor thermal decomposition profiles to predict shelf-life under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-fluoro-2-methoxy-5-methylbenzene
Reactant of Route 2
1-Chloro-4-fluoro-2-methoxy-5-methylbenzene

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